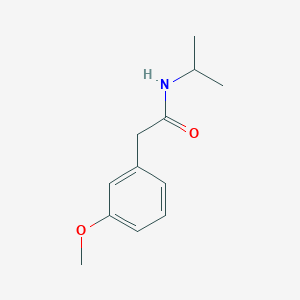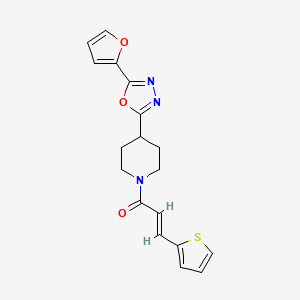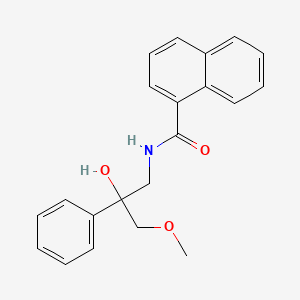
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a chromen-2-one moiety, which is a common structure in many natural products and pharmaceuticals . It also contains a 3,5-dimethylpiperidin-1-yl group, which is a type of piperidine. Piperidines are often found in pharmaceuticals and are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the chromen-2-one and piperidine moieties connected by an ethyl linker. The 3,5-dimethylpiperidin-1-yl group would add steric bulk, which could influence the compound’s reactivity and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its exact structure, stereochemistry, and purity. For example, similar compounds have been reported to be liquids at room temperature .Applications De Recherche Scientifique
Imidazole Core Structure
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole. Imidazole is amphoteric, displaying both acidic and basic properties. Due to its unique structure, it serves as a fundamental building block in various natural products, including histidine, purine, histamine, and DNA-based structures .
Pharmacological Activities
The derivatives of 1,3-diazole (imidazole) exhibit a wide range of biological activities, making them valuable in drug development. Let’s explore some of these activities:
a. Antibacterial and Antimycobacterial Properties: Imidazole derivatives have shown antibacterial and antimycobacterial effects. They can combat infections caused by bacteria and mycobacteria .
b. Anti-Inflammatory Activity: Certain imidazole-containing compounds possess anti-inflammatory properties, which can be beneficial in managing inflammatory conditions .
c. Antitumor Potential: Researchers have explored imidazole derivatives as potential antitumor agents. These compounds may inhibit tumor growth and metastasis .
d. Antidiabetic Effects: Some imidazole-based molecules exhibit antidiabetic activity by modulating glucose metabolism or insulin signaling pathways .
e. Antiviral Properties: Imidazole derivatives have been investigated for their antiviral effects. They may interfere with viral replication or entry mechanisms .
f. Antioxidant Activity: Certain imidazole-containing compounds act as antioxidants, protecting cells from oxidative stress and damage .
g. Antiprotozoal and Antihelmintic Effects: Imidazole derivatives have demonstrated efficacy against protozoal parasites and helminths. They could be useful in treating parasitic infections .
h. Ulcerogenic Activity: Although not desirable for therapeutic use, some imidazole compounds exhibit ulcerogenic effects, which researchers study to understand gastrointestinal pathology .
Commercially Available Drugs
Several drugs in the market contain the 1,3-diazole (imidazole) ring. Examples include:
Conclusion
Imidazole, with its versatile properties, continues to inspire scientific research and drug development. Its derivatives hold promise across various therapeutic areas, making it a captivating subject for further exploration.
Mécanisme D'action
Propriétés
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-4-5-16-15(9-19(22)23-17(16)7-12)8-18(21)20-10-13(2)6-14(3)11-20/h4-5,7,9,13-14H,6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVAQFVKHWYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Oxan-4-yl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2421224.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421229.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2421234.png)


![3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2421238.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2421239.png)

![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)
![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)